5-([1,1'-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole is a complex organic compound that features a biphenyl group, a nitrophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The biphenyl and nitrophenyl groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include various substituted biphenyl and oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The biphenyl and oxazole rings can engage in π-π stacking interactions, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-([1,1’-Biphenyl]-4-yl)-2-phenyl-1,3-oxazole
- 5-(4-Methylphenyl)-2-(3-nitrophenyl)-1,3-oxazole
- 5-([1,1’-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(3-nitrophenyl)-1,3-oxazole is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
83959-76-6 |
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Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14N2O3/c24-23(25)19-8-4-7-18(13-19)21-22-14-20(26-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H |
InChI Key |
QJSRRDGKLYMQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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